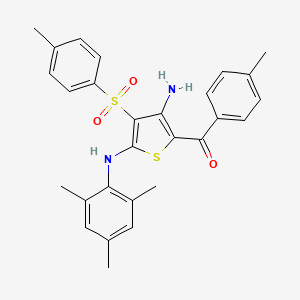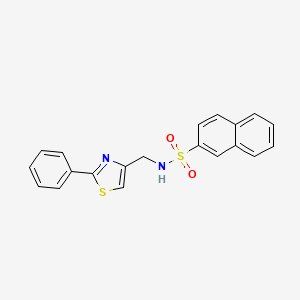
N-((2-phenylthiazol-4-yl)methyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-phenylthiazol-4-yl)methyl)naphthalene-2-sulfonamide, also known as PFT-α, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. PFT-α has been shown to have a wide range of effects on cellular mechanisms, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives exhibit potent antimicrobial properties. For instance, sulfazole , a thiazole-based compound, has been used as an antimicrobial agent. Researchers have explored modifications of thiazole-based compounds to enhance their antimicrobial efficacy .
Antiretroviral Activity
The compound ritonavir , used in the treatment of HIV/AIDS, contains a thiazole moiety. Thiazoles play a crucial role in inhibiting viral proteases, making them valuable in antiretroviral therapy .
Antifungal Properties
Thiazoles, including abafungin , exhibit antifungal activity. These compounds are investigated for their effectiveness against fungal pathogens, making them potential candidates for antifungal drug development .
Anticancer Potential
Tiazofurin: , a thiazole-based compound, demonstrates anticancer properties. Researchers have studied its effects on tumor cells, highlighting its potential as a cancer treatment drug .
Anti-Inflammatory Effects
Thiazoles are also relevant in the field of anti-inflammatory drugs. For example, meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole ring. These compounds modulate inflammatory responses and provide relief from inflammation-related conditions .
Antioxidant Activity
Certain thiazole derivatives exhibit antioxidant properties. Researchers have synthesized compounds with thiazole moieties and evaluated their in vitro antioxidant efficacy. These molecules could play a role in combating oxidative stress .
properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-26(24,19-11-10-15-6-4-5-9-17(15)12-19)21-13-18-14-25-20(22-18)16-7-2-1-3-8-16/h1-12,14,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRWVIBBCNNFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-phenylthiazol-4-yl)methyl)naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2822168.png)
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)
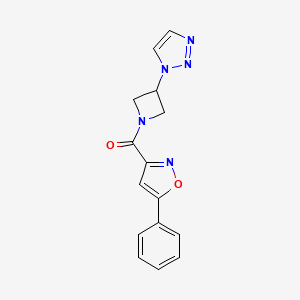
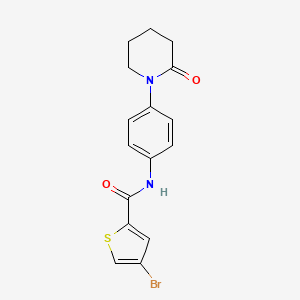
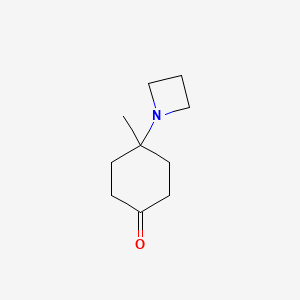
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
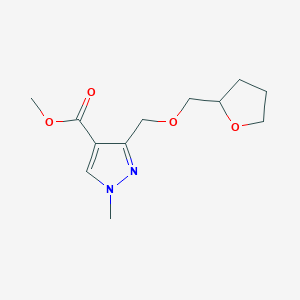
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)
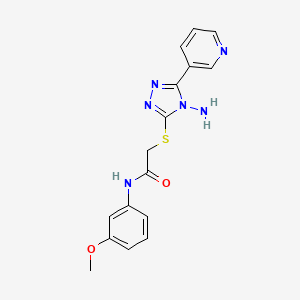
![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)
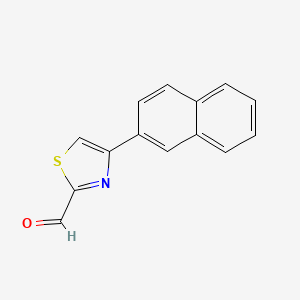
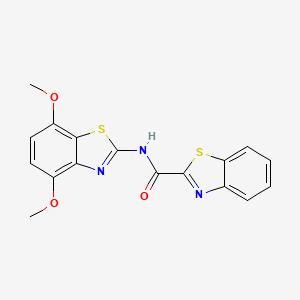
![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
